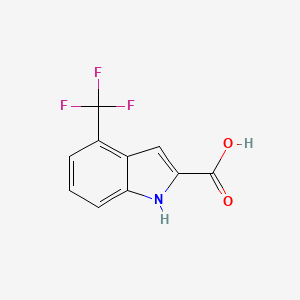

4-(trifluoromethyl)-1H-indole-2-carboxylic Acid

Übersicht

Beschreibung

4-(Trifluoromethyl)-1H-indole-2-carboxylic Acid is a compound that belongs to the class of organofluorine compounds, characterized by the presence of a trifluoromethyl group (-CF₃).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method includes the reaction of indole derivatives with trifluoromethylating agents such as trifluoromethyl iodide (CF₃I) or trifluoromethyltrimethylsilane (TMSCF₃) under the influence of a catalyst .

Industrial Production Methods: Industrial production methods often utilize scalable and cost-effective processes. For instance, the reaction of indole with trifluoromethylating agents in the presence of a base and a suitable solvent can yield the desired product with high efficiency. The process may involve steps such as condensation, cyclization, and purification to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Trifluoromethyl)-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

HIV-1 Integrase Inhibitors:

- Inhibitory Activity Indole-2-carboxylic acid derivatives have demonstrated the ability to inhibit HIV-1 integrase, an essential enzyme for viral replication . Molecular docking studies reveal that these compounds interact with the active site of the integrase, forming a chelating triad motif with metal ions and engaging in hydrophobic interactions with key amino acids .

- Structure-Activity Relationship Research has shown that modifying the substituents at the C3 position of the indole core can enhance antiviral activity. For instance, introducing long-chain p-trifluorophenyl or o-fluorophenyl groups at the C3 position significantly improves activity . Similarly, the addition of halogenated anilines at the C6 position can also enhance the integrase inhibition effect .

- Derivatives Studies have evaluated the integrase strand transfer inhibitory effects of various derivatives, with some exhibiting better activity than the parent compound. Compounds with 2-methoxyphenyl or 3-methoxyphenyl groups at the C3 position have shown the best activity, improving the inhibitory effect by approximately 3-fold .

Anticancer Agents:

- Cytotoxicity Indole derivatives exhibit anticancer mechanisms against various molecular targets . Several derivatives of indole-2-carboxylic acid have demonstrated moderate to high cytotoxicity against cancer cell lines such as MCF-7, A549, and HCT .

- Apoptosis Induction Certain derivatives, like compound 4e , induce apoptosis in cancer cells, indicating potential apoptosis-inducing capabilities . Flow cytometry studies have revealed a significant increase in Annexin-V and 7-AAD positive cell populations, confirming the apoptotic effect .

- Cell Cycle Arrest The antiproliferative effect of certain indole derivatives may be attributed to cell cycle arrest. For example, compound 4e has been shown to cause an increase in the cell population in the S phase, suggesting that its antiproliferative effect is due to S-phase cell cycle arrest .

Data Table:

Case Studies

- Integrase Inhibitor Development: Indole-2-carboxylic acid was developed as a potent INSTI scaffold through molecular docking-based virtual screenings . Compound 3 was selected for further optimizations .

- Compound 17a: Compound 17a was proven to markedly inhibit the effect of integrase .

- Compound 20a: Further structural optimizations on compound 3 provided the derivative 20a , which markedly increased the integrase inhibitory effect, with an IC50 value of 0.13 μM .

Wirkmechanismus

The mechanism of action of 4-(trifluoromethyl)-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it can interact with enzymes or receptors to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Trifluoromethylbenzoic Acid: Shares the trifluoromethyl group but differs in the core structure.

Trifluoromethylpyridine: Contains a pyridine ring instead of an indole ring.

Trifluoromethylphenylacetic Acid: Similar functional group but different backbone.

Uniqueness: 4-(Trifluoromethyl)-1H-indole-2-carboxylic Acid is unique due to its indole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and other bioactive molecules .

Biologische Aktivität

4-(Trifluoromethyl)-1H-indole-2-carboxylic acid is a member of the indole family, known for its diverse biological activities and potential therapeutic applications. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various medicinal applications, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Indole Core : A bicyclic structure that contributes to its biological activity.

- Carboxylic Acid Group : Located at the 2-position, essential for interaction with biological targets.

- Trifluoromethyl Group : Positioned at the 4-position, enhancing lipophilicity and potentially influencing pharmacokinetics.

Antiviral Activity

Recent studies have highlighted the compound's potential as an HIV-1 integrase inhibitor. For instance, derivatives of indole-2-carboxylic acid demonstrated significant inhibition of integrase strand transfer, with IC50 values ranging from 0.13 to 47.44 μM depending on structural modifications. The most promising derivative exhibited an IC50 of 0.13 μM, indicating strong antiviral potential against HIV .

Anticancer Properties

The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. For example, derivatives of indole-2-carboxylic acid showed cytotoxicity with IC50 values as low as 2 µM in MCF-7 breast cancer cells. Flow cytometry analysis suggested that these compounds induce apoptosis and cause cell cycle arrest in the S phase, further supporting their anticancer potential .

Antimicrobial Activity

In addition to antiviral and anticancer properties, compounds similar to this compound have been studied for antimicrobial effects. These studies indicate that such compounds may inhibit bacterial growth, although specific data on this compound's antimicrobial efficacy is still limited.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Binding Interactions : The indole core and carboxyl group can chelate metal ions in active sites of enzymes like integrase, enhancing inhibitory effects .

- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets.

Case Studies

Several studies have focused on optimizing the structure of indole derivatives to enhance their biological activity:

- HIV-1 Integrase Inhibition : A study optimized the C3 position of indole derivatives, leading to improved binding interactions with integrase and significantly better inhibitory activity compared to parent compounds .

- Cytotoxicity in Cancer Cells : Research on various derivatives showed that modifications at different positions (C3 and C6) led to enhanced cytotoxicity against multiple cancer cell lines, indicating a structure-activity relationship that can be exploited for drug development .

Data Summary

| Compound Name | Structure Features | Biological Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Indole core with trifluoromethyl and carboxylic acid | HIV-1 Integrase Inhibitor | 0.13 |

| Derivative 1 | C3 long branch modification | Anticancer (MCF-7) | 2 |

| Derivative 2 | C6 halogenated modification | Antiviral (HIV) | 12.41 |

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c11-10(12,13)6-2-1-3-7-5(6)4-8(14-7)9(15)16/h1-4,14H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVKDRSEEJWXRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(NC2=C1)C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.